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molecular formula C10H7ClN2O B074615 3-Chloro-6-phenoxypyridazine CAS No. 1490-44-4

3-Chloro-6-phenoxypyridazine

Cat. No. B074615
M. Wt: 206.63 g/mol
InChI Key: VPVVMGVIGYPNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

A mixture of 3,6-dichloropyridazine (1.0 g, 5.23 mmol), phenol (0.50 g, 5.31 mmol), potassium carbonate (2.90 g, 20.98 mmol), and copper(I) iodide (0.59 g, 3.09 mmol) in dimethylsulfoxide (3.6 mL, 1.45 M) was heated to 90° C. overnight. After this time, the reaction was cooled to 25° C. and then poured into a 2N aqueous hydrochloric acid solution (75 mL) rinsing with water. The resulting mixture was filtered through filter paper and diluted with a saturated aqueous sodium chloride solution followed by extraction with ethyl acetate (150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×75 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 80 g, 5-24% ethyl acetate/hexanes) afforded 3-chloro-6-phenoxy-pyridazine (1.01 g, 93%) as a yellow solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.14-7.35 (m, 3H), 7.47 (t, J=7.5 Hz, 2H), 7.59 (d, J=9.2 Hz, 1H), 7.96 (d, J=9.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.59 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O.[Cu]I>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.6 mL
Type
solvent
Smiles
CS(=O)C
Name
copper(I) iodide
Quantity
0.59 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to 25° C.
WASH
Type
WASH
Details
rinsing with water
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
ADDITION
Type
ADDITION
Details
diluted with a saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC=1N=NC(=CC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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